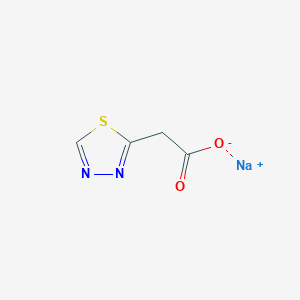

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-(1,3,4-thiadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Na/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXZBTMBFAQDSV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060060-51-5 | |

| Record name | sodium 2-(1,3,4-thiadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of Sodium 2-(1,3,4-thiadiazol-2-yl)acetate typically involves:

- Synthesis of 1,3,4-thiadiazole derivatives bearing reactive functional groups (e.g., mercapto, hydroxy, or amino groups).

- Introduction of the acetate moiety via alkylation or esterification reactions.

- Conversion of ester intermediates into hydrazides.

- Final conversion into sodium salt form through neutralization or salt formation.

This approach has been validated in several studies employing variations of these steps with high yields and purity.

Stepwise Preparation Methods

Synthesis of 4-(5-mercapto-1,3,4-thiadiazol-2-yl)phenol (Key Intermediate)

- Starting from ethyl 4-hydroxybenzoate, hydrazine hydrate is used to form 4-hydroxybenzohydrazide.

- This hydrazide reacts with carbon disulfide (CS₂) in the presence of anhydrous sodium carbonate as a base catalyst.

- The reaction mixture is refluxed for about 6 hours, followed by acidification with concentrated hydrochloric acid to precipitate the mercapto-thiadiazole derivative.

- The product is isolated by filtration and recrystallized from hot distilled water.

- Typical yield: ~70%, melting point 108-110 °C.

- Characteristic FT-IR bands: C=N at 1672 cm⁻¹, S-H at 2530 cm⁻¹ (disappearance indicates further reaction).

Formation of Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)thio)acetate

- The mercapto-thiadiazole intermediate reacts with methyl bromoacetate in an alkaline medium (triethylamine and dimethylformamide solvent).

- The reaction is stirred at room temperature for 10 minutes before dropwise addition of methyl bromoacetate, followed by heating at 70–80 °C for 8 hours.

- The product is extracted, washed with water and sodium bicarbonate, then recrystallized from ethanol.

- Yield: typically high, with disappearance of S-H band (2530 cm⁻¹) confirming thioether formation.

- FT-IR shows ester C=O stretch at ~1708 cm⁻¹.

Conversion to 2-((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide

- The ester intermediate is reacted with hydrazine hydrate in absolute ethanol at room temperature for 8 hours.

- The hydrazide precipitates upon evaporation and is recrystallized from ethanol.

- Yield: ~78%, melting point 70-72 °C.

- FT-IR confirms amide carbonyl at 1685 cm⁻¹ and NH₂ stretching bands at 3427 and 3309 cm⁻¹.

Reaction Conditions and Catalysts

| Step | Reactants | Conditions | Catalyst/Base | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| 1 | Ethyl 4-hydroxybenzoate + Hydrazine hydrate | Stirring at RT, 8 h | None | 88% | Formation of hydrazide confirmed by FT-IR |

| 2 | Hydrazide + CS₂ + Na₂CO₃ | Reflux, 6 h | Anhydrous sodium carbonate | 70% | Mercapto-thiadiazole formation, S-H band at 2530 cm⁻¹ |

| 3 | Mercapto-thiadiazole + Methyl bromoacetate | RT stirring + heating 70-80 °C, 8 h | Triethylamine | High (not specified) | Ester formation, disappearance of S-H band |

| 4 | Ester + Hydrazine hydrate | RT, 8 h | None | 78% | Hydrazide formation, amide C=O band at 1685 cm⁻¹ |

| 5 | Hydrazide + NaOH or NaOAc | Aqueous solution, mild heating | Sodium base | Not specified | Sodium salt formation |

Spectroscopic and Physical Data Supporting Preparation

- FT-IR spectroscopy is extensively used to monitor functional group transformations:

- Disappearance of S-H stretch (~2530 cm⁻¹) indicates alkylation.

- Appearance of ester C=O (~1708 cm⁻¹) and amide C=O (~1685 cm⁻¹) bands confirm intermediate formation.

- NH₂ stretching bands (~3300-3400 cm⁻¹) appear in hydrazide stage.

- Melting points and yields are consistent with high purity products.

- Recrystallization from ethanol or water is standard for purification.

- NMR and mass spectrometry data (reported in related studies) further confirm structures.

Summary Table of Preparation Steps

| Compound | Description | Key Reagents | Conditions | Yield (%) | Melting Point (°C) | Key Spectral Features |

|---|---|---|---|---|---|---|

| 1 | 4-Hydroxybenzohydrazide | Ethyl 4-hydroxybenzoate + Hydrazine hydrate | RT, 8 h | 88 | 98 | NH₂ bands at 3325, 3267 cm⁻¹; C=O at 1676 cm⁻¹ |

| 2 | 4-(5-mercapto-1,3,4-thiadiazol-2-yl)phenol | Compound 1 + CS₂ + Na₂CO₃ | Reflux, 6 h | 70 | 108-110 | C=N at 1672 cm⁻¹; S-H at 2530 cm⁻¹ |

| 3 | Methyl 2-((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)thio)acetate | Compound 2 + Methyl bromoacetate + Triethylamine | RT + 70-80 °C, 8 h | High | Oil or crystalline | Ester C=O at 1708 cm⁻¹; loss of S-H band |

| 4 | 2-((5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | Compound 3 + Hydrazine hydrate | RT, 8 h | 78 | 70-72 | NH₂ at 3427, 3309 cm⁻¹; Amide C=O at 1685 cm⁻¹ |

| 5 | Sodium salt (this compound) | Compound 4 + NaOH or NaOAc | Mild heating, aqueous | Not specified | Not specified | Salt formation confirmed by solubility and pH |

Research Findings and Notes

- The synthetic route is efficient, yielding high-purity intermediates suitable for further functionalization or biological evaluation.

- Use of mild conditions (room temperature stirring, moderate reflux) minimizes side reactions.

- Sodium acetate or sodium hydroxide serves dual roles in catalysis and salt formation.

- The versatility of the 1,3,4-thiadiazole scaffold allows for modifications at the acetate side chain or aromatic substituents, enabling diverse derivatives.

- Spectroscopic data consistently validate each synthetic step, ensuring reproducibility.

- This methodology aligns with recent advances in heterocyclic chemistry focusing on bioactive thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Sodium 2-(1,3,4-thiadiazol-2-yl)acetate has shown significant efficacy against various bacterial strains by disrupting essential cellular processes such as protein synthesis and enzymatic reactions.

Case Study:

A study demonstrated that compounds similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .

Antifungal Properties

In addition to its antibacterial effects, this compound may also possess antifungal properties. Research indicates that thiadiazole derivatives can inhibit the growth of fungal pathogens.

Table 1: Antifungal Activity of Thiadiazole Derivatives

| Compound Name | Fungal Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 15 |

| 5-Methyl-1,3,4-thiadiazole | Aspergillus niger | 18 |

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been observed to inhibit specific enzymes involved in cancer progression and induce apoptosis in cancer cells.

Case Study:

A series of experiments on human cancer cell lines revealed that thiadiazole derivatives could effectively inhibit the growth of prostate cancer cells (PC3) and colorectal cancer cells (HT29), with IC50 values comparable to established chemotherapeutic agents .

Synthesis of Pharmaceuticals

This compound serves as a key building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity.

Agrochemical Development

The compound is also utilized in developing agrochemicals due to its antimicrobial properties, which can protect crops from pathogenic microorganisms.

Table 2: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Used as an active ingredient in formulations |

| Herbicides | Potential use in controlling weed growth |

Mechanism of Action

The mechanism of action of sodium 2-(1,3,4-thiadiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares sodium 2-(1,3,4-thiadiazol-2-yl)acetate with structurally or functionally analogous compounds, focusing on synthesis, physicochemical properties, and biological activity.

Thiadiazole-Acetate Derivatives

Key Observations :

- The sodium salt form significantly improves aqueous solubility compared to ester derivatives (e.g., ethyl 2-((5-(4-methoxybenzamido)-...)acetate), which are lipophilic but less bioactive .

Oxadiazole Analogues

Key Observations :

- Replacing the thiadiazole ring with oxadiazole reduces electron-withdrawing effects, altering reactivity and biological targets.

- Sodium salts of oxadiazole-acetates are less thermally stable, limiting their use in high-temperature applications .

Benzothiazole and Other Heterocyclic Salts

Key Observations :

- Benzothiazole derivatives (e.g., sodium 2-(1,3-benzothiazol-2-yl)acetate) offer superior photostability, making them suitable for optoelectronic materials, but lack the thiadiazole’s coordination versatility .

- Phenolic derivatives like sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate excel in antioxidant applications but are less reactive in nucleophilic substitutions .

Biological Activity

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, antioxidant properties, and mechanisms of action.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-thiadiazole derivatives are known for a wide range of pharmacological activities including:

- Anticancer

- Antimicrobial

- Antioxidant

- Anti-inflammatory

- Anticonvulsant

These activities are attributed to the structural characteristics of the thiadiazole ring which facilitates interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Viability Assays : The compound has shown cytotoxic effects against various cancer cell lines. In MCF-7 breast cancer cells, compounds derived from the thiadiazole scaffold exhibited IC50 values ranging from 1 to 7 μM, indicating potent activity compared to standard drugs like doxorubicin (IC50 = 0.5 μM) .

- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. Specific studies indicated that certain derivatives cause G2/M phase arrest in MCF-7 cells and S phase arrest in HepG2 cells, suggesting a mechanism involving DNA damage and mitochondrial pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains:

- In Vitro Studies : Compounds derived from this scaffold demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 3.58 to 8.74 µM against selected microbial strains .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| D-2 | 3.58 | Staphylococcus aureus |

| D-4 | 5.00 | Escherichia coli |

| D-6 | 8.74 | Candida albicans |

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays:

- DPPH Assay : The antioxidant potential was evaluated using the DPPH radical scavenging assay. A derivative (D-16) exhibited an IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 111.6 µM), indicating superior antioxidant activity .

Structure–Activity Relationship (SAR)

The biological activities of thiadiazole derivatives can be significantly influenced by their chemical structure:

- Electron-Withdrawing and Donating Groups : The presence of electron-withdrawing groups (such as Cl or NO2) at specific positions has been correlated with enhanced antimicrobial activity. Conversely, electron-donating groups (like -OCH3 or -OH) tend to improve anticancer and antioxidant efficacy .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Anticancer Efficacy : A study reported that specific thiadiazole derivatives induced apoptosis in cancer cell lines through mitochondrial pathways and cell cycle arrest mechanisms .

- Antimicrobial Effectiveness : Research demonstrated broad-spectrum antimicrobial activity against multiple pathogens, supporting the potential use of these compounds in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Sodium 2-(1,3,4-thiadiazol-2-yl)acetate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation or nucleophilic substitution. For example, alkylation of 1,3,4-thiadiazole derivatives with ethyl bromoacetate, followed by saponification using NaOH or LiOH to yield the sodium salt. Key steps include refluxing in ethanol/water mixtures (1–2 h) and purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH 9:1). Purity optimization requires monitoring by TLC and elemental analysis (<0.4% deviation) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectral techniques:

- ¹H/¹³C NMR : Look for characteristic peaks, e.g., thiadiazole protons (δ 7.3–8.5 ppm) and acetate methylene (δ 3.5–4.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 191 [M+1] for related derivatives).

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.4%) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to aerobic oxidation, particularly in solutions. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Degradation products may include hydroxylated derivatives, as observed in analogous thiazole systems .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with target enzymes?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known thiadiazole-binding pockets (e.g., fungal CYP51 for antifungal studies).

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters : Calculate binding energy (ΔG) and compare to reference inhibitors. For example, intermolecular interaction energy exceeding –8.5 kcal/mol suggests strong binding, as seen in triazole-thiadiazole hybrids .

Q. What advanced analytical techniques resolve contradictions in degradation pathway data for this compound?

- Methodological Answer :

- LC-HRMS : Identify degradation products (e.g., hydroxylated or sulfoxide derivatives) with ppm-level mass accuracy.

- Isotopic Labeling : Use ¹⁸O₂ to trace oxidative degradation mechanisms.

- DFT Calculations : Model reaction pathways (e.g., B3LYP/6-31G*) to predict thermodynamic feasibility of observed products .

Q. How do impurities or derivatives of this compound impact pharmacological activity?

- Methodological Answer :

- Impurity Profiling : Synthesize and isolate derivatives (e.g., tert-butyl esters or sulfoxide variants) via controlled alkylation (e.g., NaHMDS in THF).

- Bioassays : Test antifungal/antibacterial activity (MIC assays) against Candida albicans or Staphylococcus aureus. Compare EC₅₀ values; for example, sulfoxide impurities may reduce efficacy by 30–50% due to altered lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.